molecular formula C13H20N2O4S B4556927 2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-ethylacetamide

2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-ethylacetamide

Cat. No.: B4556927
M. Wt: 300.38 g/mol
InChI Key: CDLIVSGACISALU-UHFFFAOYSA-N
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Description

2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-ethylacetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a dimethylsulfamoyl group attached to a phenoxy ring, which is further connected to an N-ethylacetamide moiety

Scientific Research Applications

2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-ethylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Investigated for its potential use as an antimicrobial agent due to its sulfonamide structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-ethylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-ethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the dimethylsulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted sulfonamides.

Mechanism of Action

The mechanism of action of 2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes like dihydropteroate synthase, which is crucial in the folate synthesis pathway in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-ethylacetamide is unique due to its specific structural configuration, which combines a dimethylsulfamoyl group with a phenoxy ring and an N-ethylacetamide moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-5-14-13(16)9-19-12-7-6-11(8-10(12)2)20(17,18)15(3)4/h6-8H,5,9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLIVSGACISALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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